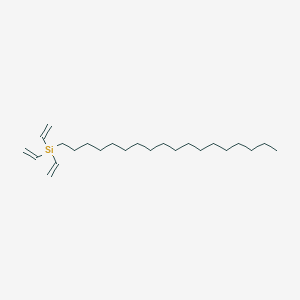
Triethenyl(octadecyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethenyl(octadecyl)silane is an organosilicon compound characterized by the presence of a long octadecyl chain attached to a silicon atom, which is further bonded to three ethenyl groups. This compound is known for its hydrophobic properties and is widely used in various industrial applications, including surface modification and the creation of self-assembled monolayers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethenyl(octadecyl)silane typically involves the reaction of octadecyltrichlorosilane with vinyl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:
C18H37SiCl3+3CH2=CHMgBr→C18H37Si(CH2=CH)3+3MgBrCl
The reaction is typically conducted at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triethenyl(octadecyl)silane undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of silanes with various functional groups attached to the silicon atom.
Applications De Recherche Scientifique
Triethenyl(octadecyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings, lubricants, and as a coupling agent in the manufacturing of composite materials.
Mécanisme D'action
The mechanism of action of Triethenyl(octadecyl)silane involves the interaction of its ethenyl groups with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. The long octadecyl chain imparts hydrophobic properties to the compound, making it useful for surface modification applications. The silicon atom can form strong covalent bonds with oxygen-containing surfaces, enhancing the adhesion and stability of coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to the silicon atom.
Triethoxysilane: An organosilicon compound with three ethoxy groups attached to the silicon atom.
Octadecyltrimethoxysilane: An organosilicon compound with a long octadecyl chain and three methoxy groups attached to the silicon atom.
Uniqueness of Triethenyl(octadecyl)silane
This compound is unique due to the presence of ethenyl groups, which provide reactive sites for further chemical modifications. The long octadecyl chain imparts hydrophobic properties, making it suitable for applications requiring water-repellent surfaces. Additionally, the combination of ethenyl groups and a long alkyl chain makes it a versatile compound for various industrial and research applications.
Propriétés
Numéro CAS |
193828-81-8 |
|---|---|
Formule moléculaire |
C24H46Si |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
tris(ethenyl)-octadecylsilane |
InChI |
InChI=1S/C24H46Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4/h6-8H,2-5,9-24H2,1H3 |
Clé InChI |
BUVYWSUVJRJZCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](C=C)(C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
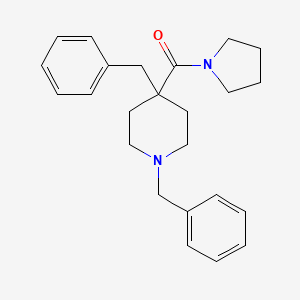
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
![(Benzene-1,3,5-triyl)tris[bis(4-methylphenyl)borane]](/img/structure/B12579862.png)
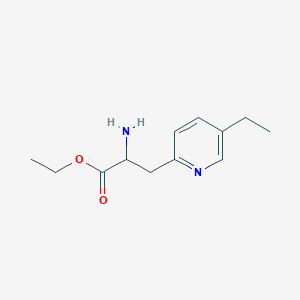
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
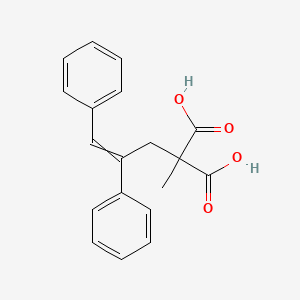


![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
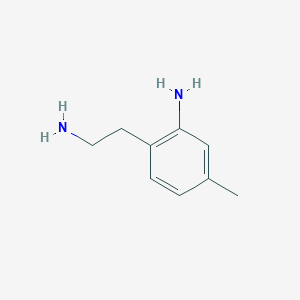
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
